molecular formula C13H10F3NO2 B1366687 3-(3-(Trifluoromethoxy)phenoxy)aniline CAS No. 263266-23-5

3-(3-(Trifluoromethoxy)phenoxy)aniline

Cat. No.: B1366687
CAS No.: 263266-23-5
M. Wt: 269.22 g/mol
InChI Key: FKRCEIZCVARCOD-UHFFFAOYSA-N
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Description

3-(3-(Trifluoromethoxy)phenoxy)aniline is an organic compound with the molecular formula C13H10F3NO2 It is a derivative of benzenamine, where the hydrogen atoms on the benzene ring are substituted with trifluoromethoxy and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Trifluoromethoxy)phenoxy)aniline typically involves the reaction of 3-(trifluoromethoxy)phenol with 3-nitrochlorobenzene under basic conditions to form the corresponding nitro compound. This intermediate is then reduced to the amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Trifluoromethoxy)phenoxy)aniline undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitro compound.

    Reduction: The nitro group can be reduced back to the amine.

    Substitution: The trifluoromethoxy and phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group results in the formation of the nitro compound, while reduction of the nitro group yields the amine.

Scientific Research Applications

3-(3-(Trifluoromethoxy)phenoxy)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-(Trifluoromethoxy)phenoxy)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethoxy and phenoxy groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes and lead to various effects, depending on the context of its application .

Comparison with Similar Compounds

Similar Compounds

    3-(3-(Trifluoromethyl)phenoxy)benzenamine: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.

    3-(3-(Trifluoromethyl)phenoxy)benzaldehyde: Contains an aldehyde group instead of an amine group.

Uniqueness

3-(3-(Trifluoromethoxy)phenoxy)aniline is unique due to the presence of both trifluoromethoxy and phenoxy groups, which impart distinct chemical properties. These groups can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds .

Properties

IUPAC Name

3-[3-(trifluoromethoxy)phenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2/c14-13(15,16)19-12-6-2-5-11(8-12)18-10-4-1-3-9(17)7-10/h1-8H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRCEIZCVARCOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC(=CC=C2)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446945
Record name 3-(3-trifluoromethoxyphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263266-23-5
Record name 3-(3-trifluoromethoxyphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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